(2R,3R,4R,5R)-2-((benzoyloxy)methyl)-5-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate
Beschreibung
The compound (2R,3R,4R,5R)-2-((benzoyloxy)methyl)-5-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate is a synthetic nucleoside analog featuring a pyrrolo[2,3-d]pyrimidine base linked to a tetrahydofuran (sugar) moiety. Key structural attributes include:
- Sugar Modifications: The tetrahydrofuran ring is fully protected by benzoyloxy groups at the 2-, 3-, and 4-positions, increasing lipophilicity and stability during synthesis.
- Stereochemistry: The 2R,3R,4R,5R configuration ensures proper spatial orientation for target binding.
This compound is likely designed for applications in epigenetics or oncology, leveraging its halogenated heterocycle for enzyme inhibition (e.g., DOT1L methyltransferase) .
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-chloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23ClIN3O7/c33-27-24-22(34)16-37(28(24)36-18-35-27)29-26(44-32(40)21-14-8-3-9-15-21)25(43-31(39)20-12-6-2-7-13-20)23(42-29)17-41-30(38)19-10-4-1-5-11-19/h1-16,18,23,25-26,29H,17H2/t23-,25-,26-,29-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVWNDLPQYBIGY-CTDWIVFPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C4=C3N=CN=C4Cl)I)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C4=C3N=CN=C4Cl)I)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23ClIN3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (2R,3R,4R,5R)-2-((benzoyloxy)methyl)-5-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, focusing on its pharmacological implications.
Chemical Structure and Properties
The compound has a complex structure characterized by a tetrahydrofuran moiety and a pyrrolo[2,3-d]pyrimidine derivative. The molecular formula is , with a molecular weight of approximately 610.94 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C32H28ClI1N4O6 |
| Molecular Weight | 610.94 g/mol |
| CAS Number | 480439-89-2 |
| Purity | >95% |
Synthesis
The synthesis of this compound involves multiple steps of organic reactions, including the formation of the tetrahydrofuran ring and the introduction of the pyrrolo[2,3-d]pyrimidine moiety. The specific synthetic pathways can vary but typically involve coupling reactions followed by functional group modifications .
Anticancer Potential
Preliminary studies indicate that compounds structurally similar to this molecule exhibit significant anticancer activity. The pyrrolo[2,3-d]pyrimidine framework is known to interact with various biological targets involved in cancer cell proliferation and survival pathways . For instance, similar derivatives have been investigated for their ability to inhibit kinases associated with tumor growth.
The proposed mechanism of action includes:
- Inhibition of Kinase Activity : Compounds with similar structures have shown to inhibit kinases such as CDK and EGFR, which are critical in cancer signaling pathways .
- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through mitochondrial pathways .
Antimicrobial Activity
There is emerging evidence that related compounds exhibit antimicrobial properties. For example, derivatives containing the tetrahydrofuran structure have been tested against various bacterial strains and demonstrated notable inhibitory effects .
Case Studies
- In vitro Studies : A study evaluated the cytotoxic effects of similar compounds on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM.
- Animal Models : In vivo studies using murine models have shown that administration of similar compounds resulted in reduced tumor size compared to controls. This underscores the potential for therapeutic applications in oncology .
Analyse Chemischer Reaktionen
Halogen Substitution Reactions
The iodine and chlorine atoms at positions 5 and 4 of the pyrrolo[2,3-d]pyrimidine core are prime sites for nucleophilic substitution.
Trifluoromethylation
Replacement of iodine with a trifluoromethyl group is achieved via copper-mediated cross-coupling:
- Reagents : Trimethyl(trifluoromethyl)silane (TMS-CF₃), CuI, CsF
- Conditions : Anhydrous DMF, 60°C, 24 hours
- Product : (2R,3R,4R,5R)-2-((benzoyloxy)methyl)-5-(4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate
- Yield : 78%
Fluorination
Iodo-to-fluoro substitution occurs under palladium catalysis:
- Reagents : Pd(PPh₃)₄, XPhos, KF
- Conditions : THF, 80°C, 12 hours
- Product : Fluoro-substituted analog (CAS 750598-19-7)
- Yield : 65%
Deprotection of Benzoyl Groups
Benzoyl groups on the tetrahydrofuran ring are hydrolyzed under mild basic conditions:
- Reagents : NH₃ in methanol (7N)
- Conditions : 25°C, 48 hours
- Product : (2R,3R,4R,5R)-5-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Application : Generates unprotected ribose for downstream phosphorylation
Cross-Coupling Reactions
The iodine atom facilitates Suzuki-Miyaura couplings for bioconjugation:
- Reagents : Arylboronic acids, Pd(OAc)₂, SPhos
- Conditions : Dioxane/H₂O (4:1), 100°C, 6 hours
- Product : Aryl-substituted derivatives (e.g., biotinylated analogs)
Comparative Reactivity Table
Mechanistic Insights
- Iodine Reactivity : The C–I bond’s polarizability makes it susceptible to oxidative addition with transition metals (e.g., Cu, Pd), enabling cross-couplings .
- Benzoyl Stability : Benzoyl groups remain intact under acidic conditions but hydrolyze readily in basic media, protecting hydroxyls during halogenation .
- Steric Effects : The 3-methyl group on the tetrahydrofuran ring influences reaction rates by hindering access to the pyrrolo[2,3-d]pyrimidine core .
Vergleich Mit ähnlichen Verbindungen
Key Research Findings
Halogen Effects
- Iodo vs. Bromo/Chloro : The target’s 5-iodo group increases steric bulk and polarizability compared to bromo (compound (1)) or chloro analogs. This may enhance binding affinity but reduce solubility .
- 4-Amino Substitution: and describe a 4-amino-5-iodo analog with improved hydrogen-bonding capacity but reduced stability due to the reactive amino group .
Sugar Modifications
- Benzoyl Protection : The target’s dibenzoate groups improve synthetic handling and membrane permeability but require enzymatic cleavage in vivo for activation .
- Hydroxymethyl vs.
- Fluorine Incorporation : The 4-fluoro substitution in compound (3) enhances metabolic stability and electron-withdrawing effects .
Stereochemical Considerations
- The 2R,3R,4R,5R configuration in the target compound is critical for mimicking natural nucleosides. Analogs with 3S or 4S stereochemistry (e.g., ) exhibit altered binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
